molecular formula C15H12Cl3N3O2S B2353754 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea CAS No. 1024342-88-8

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea

Cat. No. B2353754
CAS RN: 1024342-88-8
M. Wt: 404.69
InChI Key: PBIOOGSYWPITPG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea, also known as diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since been used to control the growth of weeds in various crops. Diuron is a white crystalline solid that is sparingly soluble in water but highly soluble in organic solvents.

Scientific Research Applications

1. Synthesis and Molecular Docking Studies

  • Bioactive Cu(I) Thiourea Derivatives: Thiourea derivatives, including those related to 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea, have been synthesized and show potential for DNA interaction and antimicrobial activities. These derivatives were studied for their molecular docking with specific proteins, revealing strong interactions (Hussain et al., 2020).

2. Enzyme Inhibition and Mercury Sensing

  • Unsymmetrical Thiourea Derivatives as Enzyme Inhibitors: Studies on thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, demonstrate enzyme inhibition and potential as mercury sensors. They exhibit significant inhibition against acetylcholinesterase and butyrylcholinesterase, which is crucial for potential therapeutic applications (Rahman et al., 2021).

3. Antioxidant Activity

  • Thiazole Analogue Derivatives with Antioxidant Properties: New derivatives with thiourea functionality, similar to the compound of interest, show potent antioxidant activity. This indicates potential therapeutic applications, particularly in combating oxidative stress-related diseases (Reddy et al., 2015).

4. Potential in Antimicrobial Agents

  • Antimicrobial Properties: Thiourea derivatives demonstrate considerable antimicrobial activities, including effects against various bacterial and fungal strains. This suggests their use as potential antimicrobial agents, relevant in addressing bacterial and fungal infections (Kubba & Hameed A. Rahim, 2018).

5. Applications in Organic Synthesis

  • Role in Organic Synthesis: Thiourea compounds play a significant role in organic synthesis, as evidenced by their use in the formation of various chemical structures and reactions. This highlights their versatility and importance in chemical manufacturing processes (Yin-xiang, 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3N3O2S/c16-9-4-6-10(7-5-9)19-15(24)21-20-13(22)8-23-12-3-1-2-11(17)14(12)18/h1-7H,8H2,(H,20,22)(H2,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIOOGSYWPITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea

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